1,5-Dinitronaphthalene
Overview
Description
1,5-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1,5-Dinitronaphthalene can be synthesized through several methods:
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Nitration of Naphthalene: : This method involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at temperatures ranging from 15°C to 80°C in an organic solvent such as dichloroethane . The resulting mixture contains both this compound and 1,8-dinitronaphthalene, which can be separated by fractional crystallization or solvent extraction .
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Catalytic Nitration: : A more efficient and environmentally friendly method involves the catalytic nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) in the presence of a solid superacid catalyst such as S2O82−/Fe-ZrO2. This method offers high selectivity and conversion rates under mild conditions .
Chemical Reactions Analysis
1,5-Dinitronaphthalene undergoes various chemical reactions, including:
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Reduction: : The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides. This reaction produces 1,5-diaminonaphthalene, which is a valuable intermediate for the synthesis of dyes and other chemicals .
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Substitution: : The nitro groups can also participate in nucleophilic substitution reactions. For example, the reaction with nucleophiles such as amines can lead to the formation of substituted naphthalenes .
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Oxidation: : Photocatalytic oxidation of this compound in the presence of titanium dioxide (TiO2) can lead to the formation of various oxidation products .
Scientific Research Applications
1,5-Dinitronaphthalene has several scientific research applications:
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Environmental Studies: : It is used as a standard for the analysis of environmental pollutants by techniques such as high-performance liquid chromatography-electron ionization mass spectrometry .
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Genotoxicity Studies: : The compound has been investigated for its genotoxic effects using in vivo wing somatic mutation and recombination tests in Drosophila melanogaster .
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Material Science: : this compound is used in the synthesis of polyurethanes and other advanced materials due to its ability to form naphthalene diisocyanates .
Mechanism of Action
The mechanism of action of 1,5-dinitronaphthalene involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress and genotoxic effects .
Comparison with Similar Compounds
1,5-Dinitronaphthalene can be compared with other dinitronaphthalene isomers such as 1,3-dinitronaphthalene, 1,4-dinitronaphthalene, and 1,8-dinitronaphthalene:
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1,3-Dinitronaphthalene: : This isomer has nitro groups at the 1 and 3 positions. It is less commonly used compared to this compound but can undergo similar chemical reactions .
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1,4-Dinitronaphthalene: : This isomer has nitro groups at the 1 and 4 positions. It is used in the synthesis of dyes and other chemicals .
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1,8-Dinitronaphthalene: : This isomer has nitro groups at the 1 and 8 positions. It is often produced alongside this compound during nitration reactions and can be separated by crystallization or extraction .
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various industrial and research applications.
Properties
IUPAC Name |
1,5-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCJXFCHHDFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Record name | 1,5-DINITRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID4025165 | |
Record name | 1,5-Dinitronaphthalene | |
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Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline] | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Record name | 1,5-Dinitronaphthalene | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Vapor Pressure |
0.00000428 [mmHg] | |
Record name | 1,5-Dinitronaphthalene | |
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CAS No. |
605-71-0, 27478-34-8, 71607-49-3 | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Record name | 1,5-Dinitronaphthalene | |
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Record name | 1,5-Dinitronaphthalene | |
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Record name | Naphthalene, dinitro- | |
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Record name | 1,5(Or 1,8)-dinitronaphthalene | |
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Record name | 1,5-DINITRONAPHTHALENE | |
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Record name | 1,5-Dinitronaphthalene | |
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Record name | 1,5-dinitronaphthalene | |
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Record name | 1,5(or 1,8)-dinitronaphthalene | |
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Record name | 1,5-DINITRONAPHTHALENE | |
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Melting Point |
421 to 423 °F (NTP, 1992) | |
Record name | 1,5-DINITRONAPHTHALENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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